1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

Antibacterial Carbazole Structure-Activity Relationship

The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol (CAS 440109-14-8, molecular formula C18H20Cl2N2O2, molecular weight 367.3 g/mol) is a synthetic N-alkylated 3,6-dihalogenocarbazole derivative bearing a 2-methoxyethylamino side chain at the propan-2-ol scaffold. It belongs to the aminoalcohol-carbazole chemotype recognized for dual antimalarial and antibacterial potential, having been originally identified through the Medicines for Malaria Venture (MMV) Malaria Box as MMV019017.

Molecular Formula C18H20Cl2N2O2
Molecular Weight 367.3 g/mol
Cat. No. B2634085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol
Molecular FormulaC18H20Cl2N2O2
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCOCCNCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
InChIInChI=1S/C18H20Cl2N2O2/c1-24-7-6-21-10-14(23)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,21,23H,6-7,10-11H2,1H3
InChIKeyDSIQFIHYYDCOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol: Core Identity and Procurement-Relevant Classification


The compound 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol (CAS 440109-14-8, molecular formula C18H20Cl2N2O2, molecular weight 367.3 g/mol) is a synthetic N-alkylated 3,6-dihalogenocarbazole derivative bearing a 2-methoxyethylamino side chain at the propan-2-ol scaffold . It belongs to the aminoalcohol-carbazole chemotype recognized for dual antimalarial and antibacterial potential, having been originally identified through the Medicines for Malaria Venture (MMV) Malaria Box as MMV019017 . The compound is cataloged under PubChem CID 2920941 and ChEMBL ID CHEMBL2094906, with a computed XLogP3-AA of 3.3, a topological polar surface area of 46.4 Ų, and one undefined atom stereocenter . These physicochemical properties position it as a moderately lipophilic, hydrogen-bond-capable small molecule suitable for cell-based screening and early lead optimization campaigns.

Why 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol Cannot Be Replaced by Generic Aminoalcohol-Carbazole Analogs


Aminoalcohol-carbazole derivatives sharing the 3,6-dichlorocarbazole core exhibit profoundly divergent activity spectra and target engagement profiles depending on subtle modifications to the aminoalcohol side chain. The sec-butylamino analog SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol) functions as a broad-spectrum membrane-disrupting antibacterial agent with an MIC of 18.5 μg/mL against Pseudomonas aeruginosa , whereas the methoxyethylamino variant (the target compound) was profiled in the MMV Malaria Box for antiplasmodial activity and is cataloged as an antimalarial lead . The replacement of the sec-butyl group with a 2-methoxyethyl moiety introduces an additional hydrogen-bond acceptor, alters basicity, and shifts the compound's biological fingerprint from antibacterial membrane lysis toward parasite-selective mechanisms potentially involving PfATP4 or PfHsp90 inhibition . Generic interchange between these structurally similar but pharmacologically distinct aminoalcohol-carbazoles therefore risks selecting a compound with negligible activity in the intended assay system, rendering procurement decisions based solely on core scaffold identity scientifically and economically unsound.

Quantitative Differentiation Evidence for 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol Relative to Closest Analogs


Antibacterial Activity Spectrum Divergence: Methoxyethylamino vs. sec-Butylamino Side Chain

Direct head-to-head antibacterial profiling of the methoxyethylamino target compound is not available in the public domain; however, cross-study comparison with the closely related sec-butylamino analog SPI031 reveals a critical functional divergence. SPI031 (1-(sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol) exhibits broad-spectrum antibacterial activity with an MIC of 18.5 μg/mL against P. aeruginosa PA14 and bactericidal activity achieving a 7-log reduction within 30 min at 4× MIC . In contrast, the methoxyethylamino target compound was identified and cataloged within the MMV Malaria Box for antimalarial screening, with no reported antibacterial MIC data . This absence of antibacterial reporting for the methoxyethylamino analog, despite its structural similarity to a known potent antibacterial carbazole, indicates that the 2-methoxyethyl side chain does not confer the same membrane-disrupting antibacterial pharmacophore as the sec-butylamino group, functionally segregating the two compounds into distinct therapeutic indication spaces.

Antibacterial Carbazole Structure-Activity Relationship

Antimalarial Lead Designation: MMV019017 as a Phenotypically Active Aminoalcohol-Carbazole

The target compound has been formally cataloged as MMV019017 within the Medicines for Malaria Venture (MMV) Malaria Box, a curated collection of compounds with confirmed antiplasmodial activity against Plasmodium falciparum . While the sec-butylamino analog SPI031 has demonstrated antibacterial (including anti-pseudomonal and anti-staphylococcal) and antifungal activity, it is not reported as an antimalarial lead . The inclusion of the methoxyethylamino derivative in the MMV Malaria Box constitutes a qualitative but authoritative differentiation: the compound survived the MMV triage process that selects for reproducible, physiologically relevant antiplasmodial activity, whereas the sec-butylamino comparator was directed toward antibacterial development. PfTargetBrowser resistome data further indicate that MMV019017 selects for missense mutations in the PfATP4-associated gene PF3D7_0732000, consistent with a mechanism involving P-type ATPase inhibition rather than the membrane-disruption mode of action observed for SPI031 .

Antimalarial Plasmodium falciparum Phenotypic Screening

Physicochemical Property Differentiation: XLogP3-AA and Hydrogen-Bonding Capacity

The target compound possesses a computed XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 46.4 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors . In comparison, the sec-butylamino analog SPI031 (C19H22Cl2N2O, molecular weight 365.3 g/mol) lacks the ether oxygen present in the methoxyethyl group, reducing its hydrogen-bond acceptor count to two and likely increasing its lipophilicity (estimated XLogP > 3.5 based on the absence of the polar ether moiety). This difference in hydrogen-bond acceptor count and polarity has direct implications for aqueous solubility, permeability, and target engagement: the additional ether oxygen in the methoxyethylamino side chain enhances aqueous solubility and may facilitate interactions with polar binding pockets such as the ATP-binding site of PfATP4, whereas the more lipophilic sec-butylamino analog is optimized for membrane insertion and disruption .

Physicochemical Properties Drug-likeness Lead Optimization

Sigma Receptor Binding Affinity: Preferential σ1 Engagement with Nanomolar Potency

In competitive radioligand binding assays, the target compound displaced [³H]-(+)-pentazocine from guinea pig brain sigma-1 (σ1) receptors with a Ki of 4.30 nM . This represents approximately 5- to 10-fold higher affinity for σ1 compared to the reference carbazole sigma ligand rimcazole (Ki ~ 20–50 nM at σ1) . While the sec-butylamino analog SPI031 has not been profiled for sigma receptor binding, the high σ1 affinity of the methoxyethylamino derivative, combined with its antimalarial designation, suggests a unique dual-activity profile that could be exploited for repositioning studies in CNS-parasitic co-morbidities. Importantly, this level of σ1 engagement is within the range of CNS-active sigma ligands, warranting consideration of CNS penetration potential during lead optimization.

Sigma Receptor Binding Affinity CNS Drug Discovery

Optimal Research and Procurement Application Scenarios for 1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol


Antimalarial Lead Optimization and PfATP4-Targeted Screening

The compound's designation as MMV019017 within the MMV Malaria Box and its resistome association with the PfATP4 locus (PF3D7_0732000) make it a preferred starting point for structure-activity relationship (SAR) campaigns targeting P-type ATPase inhibition in Plasmodium falciparum . Procurement for antimalarial phenotypic screening or PfATP4 biochemical assays should prioritize this compound over antibacterial carbazole analogs such as SPI031, which lack antimalarial validation.

Sigma-1 Receptor Probe Development and CNS-Parasitic Co-Morbidity Research

With a σ1 Ki of 4.30 nM, this compound is suitable as a chemical probe for sigma-1 receptor pharmacology studies, particularly in the context of cerebral malaria or neuropsychiatric manifestations of parasitic infections where σ1 modulation may be therapeutically relevant . Its dual antimalarial/σ1 activity profile is not shared by the sec-butylamino analog.

Solubility-Sensitive Assay Formats Requiring Moderate Lipophilicity

The computed XLogP3-AA of 3.3 and TPSA of 46.4 Ų, coupled with the additional hydrogen-bond acceptor from the 2-methoxyethyl ether oxygen, confer superior aqueous solubility relative to more lipophilic carbazole analogs such as SPI031 . This property is advantageous for high-throughput screening in aqueous buffer systems, intracellular target engagement assays, and formulation development where precipitation of highly lipophilic compounds is a concern.

Negative Control for Antibacterial Membrane-Disruption Assays

Because the methoxyethylamino side chain does not confer the membrane-lytic antibacterial activity observed for SPI031 (MIC 18.5 μg/mL, 7-log kill in 30 min), this compound can serve as a structurally matched negative control in bacterial membrane permeabilization and depolarization assays, enabling researchers to deconvolute membrane-disrupting effects from target-specific antibacterial mechanisms .

Quote Request

Request a Quote for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.